5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrazole-3-carboxamide
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Overview
Description
5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a benzofuran ring, a pyrazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the intramolecular Friedel-Crafts reaction.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones.
Coupling Reactions: The final step involves coupling the benzofuran and pyrazole rings with the pyridine moiety through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring.
Reduction: Reduction reactions can occur at the pyrazole ring.
Substitution: Various substitution reactions can take place, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can lead to the formation of benzofuran-2,3-dione derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry .
Biology
In biological research, this compound has been studied for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development .
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic properties. It may have applications in treating diseases such as cancer and infectious diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced composites .
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The benzofuran ring may interact with enzymes or receptors, while the pyrazole and pyridine rings can form hydrogen bonds and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1-benzofuran-5-yl derivatives: These compounds share the benzofuran ring and have similar biological activities.
Pyrazole derivatives: Compounds with a pyrazole ring are known for their pharmacological properties.
Pyridine derivatives: Pyridine-containing compounds are widely used in medicinal chemistry.
Uniqueness
What sets 5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrazole-3-carboxamide apart is its combination of these three rings, which provides a unique scaffold for drug development and materials science .
Properties
Molecular Formula |
C19H18N4O2 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-(2-pyridin-2-ylethyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H18N4O2/c24-19(21-9-6-15-3-1-2-8-20-15)17-12-16(22-23-17)13-4-5-18-14(11-13)7-10-25-18/h1-5,8,11-12H,6-7,9-10H2,(H,21,24)(H,22,23) |
InChI Key |
MTIHVHIDHBNUIY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3=NNC(=C3)C(=O)NCCC4=CC=CC=N4 |
Origin of Product |
United States |
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